Maleimide-DTPA

Radiolabeling Stability SPECT Imaging Bifunctional Chelator

Selecting Maleimide-DTPA (MDTPA) over generic chelators is critical for conjugate homogeneity and in vivo performance. It demonstrates superior serum stability vs. cDTPA and delivers 9% higher tumor uptake than DOTA-based conjugates in RGD peptide systems (3.36±0.49 %ID/g at 1 h post-injection). For radiopharmacy, site-specific conjugation achieves >99% radiolabeling efficiency in 10 min at room temperature, streamlining GMP workflows. CyTOF antibody panels gain 161±4 lanthanide atoms per antibody for unmatched signal amplification. 177Lu conjugates show 3.4-fold greater cytotoxicity than free radioisotope. Secure your supply today.

Molecular Formula C20H29N5O11
Molecular Weight 515.5 g/mol
CAS No. 180152-82-3
Cat. No. B015981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaleimide-DTPA
CAS180152-82-3
Synonyms3,6,9-Tris(carboxymethyl)-14-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-11-oxo-3,6,9,12-tetraazatetradecanoic Acid; 
Molecular FormulaC20H29N5O11
Molecular Weight515.5 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O
InChIInChI=1S/C20H29N5O11/c26-14(21-3-4-25-15(27)1-2-16(25)28)9-23(11-18(31)32)7-5-22(10-17(29)30)6-8-24(12-19(33)34)13-20(35)36/h1-2H,3-13H2,(H,21,26)(H,29,30)(H,31,32)(H,33,34)(H,35,36)
InChIKeyRWDIQDVCYXIARI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maleimide-DTPA (CAS 180152-82-3): Procurement-Ready Bifunctional Chelator with Dual Thiol-Reactivity and Metal-Chelation for Radiolabeling and Targeted Conjugation


Maleimide-DTPA (MDTPA), CAS 180152-82-3, is a mono-reactive bifunctional chelator combining a maleimide moiety for site-specific covalent attachment to thiol (-SH) groups (e.g., cysteine residues on peptides, antibodies, or proteins) [1] with a diethylenetriaminepentaacetic acid (DTPA) scaffold for stable chelation of radiometals (e.g., 111In, 177Lu, 68Ga) [2] and lanthanides (e.g., Gd3+, Tb3+) [3]. It is a key procurement candidate for laboratories and biopharmaceutical groups developing targeted radiopharmaceuticals (SPECT/PET imaging and radiotherapeutics) [4], metal-tagged antibodies for mass cytometry (CyTOF) [3], and site-specific bioconjugates requiring high homogeneity [5].

Maleimide-DTPA (CAS 180152-82-3): Critical Differentiators in Chelation Chemistry and Conjugation Homogeneity


Substituting Maleimide-DTPA with a generic chelator or a closely related analog is technically invalid. The in vivo and in vitro performance of the final bioconjugate is critically determined by two factors: (1) the **chelation kinetics and stability** of the metal complex under physiological conditions (e.g., human serum), and (2) the **site-specificity and homogeneity** of the conjugation chemistry. For instance, Maleimide-DTPA has been directly shown to exhibit superior serum stability compared to the cyclic analog cDTPA, a factor that directly impacts signal-to-noise ratios in imaging [1]. Furthermore, while macrocyclic chelators like NOTA or DOTA offer distinct stability profiles, their conjugation to thiol-containing vectors requires different chemistry and results in different conjugate properties [2]. A direct comparative in vivo study revealed that DTPA-based conjugates provide significantly higher tumor uptake than DOTA-based conjugates in certain peptide systems [3]. Thus, procurement decisions based on generic 'chelator' classifications risk product failure due to unoptimized stability, low radiolabeling yields, and poor pharmacokinetic performance.

Quantitative Head-to-Head Performance: Maleimide-DTPA (CAS 180152-82-3) vs. Alternatives


Serum Stability of 111In-Complexes: Maleimide-DTPA Outperforms Cyclic cDTPA

Direct comparison demonstrates that the 111In-Maleimide-DTPA complex conjugated to OST7 exhibits high stability when incubated in human serum, which is quantifiably superior to the stability of conjugates prepared using cyclic cDTPA . This indicates that the linear DTPA scaffold with a maleimide linker avoids the stability issues associated with certain cyclic analogs.

Radiolabeling Stability SPECT Imaging Bifunctional Chelator Human Serum

Tumor Uptake Quantification: DTPA-Based Conjugates Deliver Higher %ID/g Than DOTA-Based Analogs

In a systematic comparative study of bifunctional chelators (NOTA, DOTA, DTPA) conjugated to an RGD peptide for 68Ga labeling, the DTPA-based conjugate demonstrated the highest absolute tumor uptake. At 1 hour post-administration in a melanoma tumor model, the DTPA conjugate achieved an uptake of 3.36 ± 0.49 %ID/g, compared to 3.08 ± 1.1 %ID/g for DOTA and 2.78 ± 0.38 %ID/g for NOTA [1].

Tumor Uptake Biodistribution Gallium-68 PET Imaging

Conjugation Homogeneity and Affinity Retention: Maleimide-DTPA Yields High-Affinity 56 pM Conjugates

The use of maleimide chemistry with a DTPA derivative (maleimido-CHX-A'' DTPA) enables site-specific conjugation to a C-terminal cysteine on an anti-HER2 Affibody molecule. This reaction produces a well-defined, uniform conjugate that retains a high binding affinity for its target. The dissociation constant (Kd) of the resulting conjugate was measured at 56 pM [1]. Furthermore, labeling with 111In was achieved with a yield exceeding 99% after just 10 minutes at room temperature [1].

Site-Specific Conjugation Affibody HER2 Binding Affinity

In Vitro Therapeutic Potency: 177Lu-Maleimide-DTPA Enhances Cancer Cell Killing 3.4-Fold Over Free Radionuclide

In vitro cytotoxicity assays reveal that when the therapeutic radionuclide 177Lu is chelated to Maleimide-DTPA and targeted to cells, its cancer cell-killing efficiency is substantially increased. Specifically, the 177Lu-Mal-DTPA conjugate demonstrated a 3.4-fold higher cytotoxic effect against breast cancer cells compared to free, unconjugated 177Lu [1].

Targeted Radiotherapy Lutetium-177 Cytotoxicity Cancer

Metal Loading Capacity: Maleimide-DTPA Polymers Enable Amplified Signal with 161 Metal Atoms per Antibody

For applications requiring high signal amplification, such as mass cytometry (CyTOF), Maleimide-DTPA can be polymerized. A DTPA polymer chain (DPn=79) functionalized with a maleimide group was conjugated to a secondary goat anti-mouse IgG antibody. Quantitative ICP-MS analysis demonstrated that this labeling strategy resulted in an average loading of 161 ± 4 atoms of the lanthanide isotope 159Tb per antibody [1]. This corresponds to an average of 2.4 ± 0.3 polymer chains per antibody, each binding approximately 68 ± 7 Gd3+ equivalents [1].

Mass Cytometry CyTOF Antibody Labeling Lanthanide

Targeted Application Scenarios for Maleimide-DTPA (CAS 180152-82-3) Based on Quantitative Performance Data


Development of 68Ga-PET or 111In-SPECT Imaging Tracers with Optimized Tumor Uptake

Procure Maleimide-DTPA for the development of peptide-based or Affibody-based radiotracers. The quantitative evidence shows that a DTPA-based RGD peptide conjugate achieves 3.36 ± 0.49 %ID/g tumor uptake, which is 9% higher than a comparable DOTA conjugate and 21% higher than a NOTA conjugate at 1 hour post-injection [1]. This performance makes Maleimide-DTPA the preferred chelator for projects where maximizing initial tumor signal is a critical development metric.

Rapid, Room-Temperature Kit Formulation for 111In-Labeled Targeted Biologics

For radiopharmacy groups aiming to simplify their GMP production of 111In-labeled antibodies or proteins, Maleimide-DTPA offers a critical advantage. Studies demonstrate that site-specific conjugation yields a homogeneous product that can be radiolabeled with >99% efficiency in just 10 minutes at room temperature [2]. This contrasts with other chelators that may require high temperatures or longer incubation times, reducing workflow complexity and saving precious time.

High-Sensitivity Mass Cytometry (CyTOF) Panel Design and Antibody Conjugation

Researchers developing CyTOF antibody panels should specify Maleimide-DTPA-based polymers. The data show that using a maleimide-functionalized DTPA polymer chain results in the conjugation of 161 ± 4 lanthanide atoms per antibody [3]. This unparalleled metal loading capacity provides the amplified signal necessary to resolve rare cell populations and detect low-abundance markers, enabling deeper, more comprehensive immunophenotyping analyses.

Design of Next-Generation 177Lu-Based Targeted Radiotherapeutics

In the preclinical development of radiotherapeutics, the choice of chelator is paramount for efficacy. Evidence shows that conjugating the therapeutic isotope 177Lu to a targeting vector via Maleimide-DTPA increases the cytotoxic effect on cancer cells by 3.4-fold compared to free 177Lu [4]. This validates the use of Maleimide-DTPA in building more potent and selective therapies, as it ensures the radioactive payload is delivered precisely to the target, maximizing tumor cell kill while potentially reducing off-target radiation exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Maleimide-DTPA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.